molecular formula C21H23N5O2 B2775938 5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2201357-35-7

5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2775938
CAS No.: 2201357-35-7
M. Wt: 377.448
InChI Key: RGOBAHOGJUAVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one features a dihydropyrimidin-4-one core substituted with methyl groups at positions 5 and 4. A piperidin-4-ylmethyl group, functionalized at the 1-position with a quinoxaline-6-carbonyl moiety, is attached to the core’s nitrogen at position 5.

Properties

IUPAC Name

5,6-dimethyl-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-14-15(2)24-13-26(20(14)27)12-16-5-9-25(10-6-16)21(28)17-3-4-18-19(11-17)23-8-7-22-18/h3-4,7-8,11,13,16H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOBAHOGJUAVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antiviral applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C21_{21}H23_{23}N5_5O2_2
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 2201357-35-7

The compound's biological activity is primarily attributed to its structural components, which include a quinoxaline moiety and a piperidine ring. These structural features are known to enhance the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays:

  • In Vitro Cytotoxicity : The compound has been tested against several cancer cell lines. For example, it demonstrated significant antiproliferative effects on mutant BRCA1 (MDA-MB-436) breast cancer cells with an IC50_{50} value indicating potent activity compared to standard treatments like Olaparib .
  • PARP-1 Inhibition : The compound has been assessed for its ability to inhibit PARP-1, an enzyme involved in DNA repair mechanisms. The IC50_{50} values for related quinoxaline derivatives ranged from 2.31 to 57.35 nM, suggesting that modifications in the structure can significantly influence inhibitory activity .
  • Structure–Activity Relationship (SAR) : Variations in substituents at specific positions on the quinoxaline core have been shown to affect the biological activity. For instance, compounds with hydrophobic residues exhibited enhanced PARP-1 inhibition, indicating that structural modifications can lead to improved therapeutic potentials .

Antiviral Activity

The compound's quinoxaline structure also positions it as a candidate for antiviral applications:

  • Antiviral Efficacy : A systematic review highlighted that quinoxaline derivatives possess antiviral properties against viruses such as Herpes simplex and Hepatitis B virus (HBV). Compounds similar to this compound have shown promising results in plaque-reduction assays against various viral strains .
  • Mechanism of Action : Some quinoxaline derivatives inhibit viral replication by targeting early stages of viral entry or uncoating processes, showcasing their potential as effective antiviral agents .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeTarget Cell Line/PathogenIC50_{50} ValueReference
AnticancerMTT AssayMDA-MB-436 (Breast Cancer)2.57 µM
PARP-1 InhibitionColorimetric AssayPARP-13.05 nM
AntiviralPlaque Reduction AssayHerpes Simplex Virus20 µg/mL

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one exhibit significant anticancer properties. The quinoxaline moiety is known for its ability to selectively inhibit Aurora A kinase, which plays a crucial role in cell division and is often overexpressed in various cancers. The compound's structure allows it to act as an orally administrable anticancer agent, providing a promising avenue for cancer treatment .

Enzyme Inhibition

The compound belongs to the class of dihydropyrimidines, which are frequently investigated for their enzyme-inhibitory effects. Specifically, it may inhibit enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions like inflammation and cancer . The mechanism of action involves binding to specific sites on target proteins due to the electron-rich nature of the quinoxaline structure.

Chemical Structure and Characteristics

The molecular formula of this compound is C21H23N5O2, with a molecular weight of approximately 377.448 g/mol. It is characterized by its solubility in common organic solvents, although specific melting and boiling points have not been widely reported .

Synthesis Methodology

The synthesis typically involves multi-step organic reactions, including the condensation of piperidine derivatives with quinoxaline intermediates followed by cyclization to form the dihydropyrimidine core . This synthetic pathway is crucial for developing analogs with enhanced pharmacological properties.

Case Studies and Research Findings

StudyFindingsImplications
US9346787B2Identified the compound's selective inhibition of Aurora A kinasePotential use as an anticancer drug
PMC6853232Related compounds showed significant anti-inflammatory activitySuggests similar effects for the target compound
Chemical Safety DataProvides essential safety information for handlingImportant for laboratory applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of dihydropyrimidinone derivatives, which are often explored for pharmaceutical applications. Below is a detailed comparison with analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Features Potential Implications
Target Compound : 5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one Dihydropyrimidin-4-one - 5,6-Dimethyl
- Quinoxaline-6-carbonyl-piperidinylmethyl
- Quinoxaline (electron-deficient aromatic system) may enhance π-π interactions.
- Piperidine linker introduces conformational flexibility.
Likely improved binding to aromatic receptors; moderate solubility due to hydrophobic quinoxaline.
Analog 1 : 3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone - Benzisoxazole-piperidine
- Fluoro substituents
- Benzisoxazole (smaller aromatic system) may reduce steric hindrance.
- Fluorine atoms enhance metabolic stability.
Higher solubility than target compound; potential for CNS penetration.
Analog 2 : 5,6-Dimethyl-2-(quinolin-2-ylmethyl)pyridazin-3-one Pyridazinone - 5,6-Dimethyl
- Quinolin-2-ylmethyl
- Quinoline (larger, planar system) vs. quinoxaline.
- Pyridazinone core differs in nitrogen placement.
Altered hydrogen-bonding capacity; possible redox activity due to quinoline.
Analog 3 : 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,4-dihydropyrimidin-4-one Dihydropyrimidin-4-one - Hydroxymethyl-pyrrolidine - Hydroxymethyl group increases polarity.
- Pyrrolidine (5-membered ring) vs. piperidine.
Enhanced solubility; potential for stronger hydrogen bonding .

Key Findings :

Aromatic Substituents: The quinoxaline group in the target compound (vs. benzisoxazole in Analog 1 or quinoline in Analog 2) introduces distinct electronic and steric properties. Quinoxaline’s two nitrogen atoms may favor interactions with electron-rich biological targets, whereas benzisoxazole’s oxygen and nitrogen could enhance metabolic stability .

Linker Flexibility :

  • The piperidine linker in the target compound provides greater conformational freedom than pyrrolidine (Analog 3), which may influence binding kinetics and entropy .

Hydrogen Bonding: The dihydropyrimidinone core and carbonyl groups in all analogs act as hydrogen-bond acceptors. Analog 3’s hydroxymethyl group adds a donor site, which could improve crystallinity or target engagement .

Solubility and Bioavailability: Hydrophobic substituents (e.g., quinoxaline, quinoline) likely reduce aqueous solubility compared to polar groups like hydroxymethyl (Analog 3). Fluorine in Analog 1 may offset this by balancing lipophilicity .

Research Implications and Gaps

While the provided evidence lacks direct pharmacological data for the target compound, structural comparisons suggest:

  • Biological Targets: The quinoxaline moiety may target kinases or DNA-binding proteins, similar to benzisoxazole derivatives used in antipsychotics .
  • Synthetic Challenges: The quinoxaline-6-carbonyl group requires precise regioselective synthesis, which may complicate scalability compared to simpler analogs .
  • Crystallography : SHELX-based refinement could resolve conformational details, particularly hydrogen-bonding networks critical for stability .

Further studies should prioritize experimental data on solubility, binding affinity, and metabolic stability to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5,6-dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including coupling of the quinoxaline-6-carbonyl moiety to a piperidine intermediate, followed by alkylation of the dihydropyrimidinone core. Key steps may resemble protocols for analogous quinoxaline-piperidine hybrids, such as reductive amination for piperidine functionalization or nucleophilic substitution for pyrimidinone alkylation . Reaction optimization (e.g., solvent choice, catalyst loading) is critical to minimize byproducts like unreacted intermediates or over-alkylated derivatives .

Q. How can crystallographic data be obtained and refined to confirm the compound’s molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement, ensuring proper handling of hydrogen bonding and disorder in the piperidine or quinoxaline moieties. For example, hydrogen-bonding patterns in similar compounds can be analyzed using graph set theory to validate intermolecular interactions . Data collection at low temperatures (e.g., 100 K) improves resolution for flexible substituents like the piperidine-methyl group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for piperidine/quinoxaline derivatives. Use fume hoods for synthesis steps involving volatile reagents (e.g., acyl chlorides). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the quinoxaline-piperidine moiety?

  • Methodological Answer : Prioritize substituent variation at the quinoxaline 6-position and piperidine 4-methyl group. Use computational tools (e.g., molecular docking) to predict binding affinity to targets like kinase enzymes. Synthesize analogs with halogenated quinoxalines or bulkier piperidine substituents, then assay for activity in cellular models (e.g., IC50 determination in cancer cell lines) . Compare pharmacokinetic properties (e.g., LogP) to optimize bioavailability .

Q. What analytical techniques are suitable for detecting and quantifying impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is ideal. Use a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to resolve impurities like unreacted starting materials or diastereomers. For structural confirmation of impurities, employ LC-MS/MS or NMR spectroscopy. Pharmacopeial guidelines for related pyrimidinone derivatives recommend ≤0.15% for any single impurity .

Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?

  • Methodological Answer : Analyze the crystal packing using ORTEP-3 to visualize hydrogen bonds (e.g., N–H⋯O interactions between pyrimidinone carbonyl and solvent molecules). Solubility can be modulated by disrupting these networks via co-crystallization with hydrophilic counterions (e.g., citrate). Stability studies under accelerated conditions (40°C/75% RH) correlate with lattice energy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.